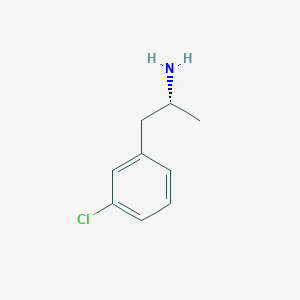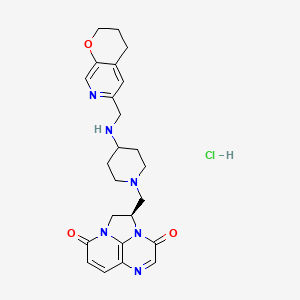
Gepotidacin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de gépotidacine est un antibiotique triazaacénaphtylène novateur, le premier de sa catégorie. Il est conçu pour traiter les infections bactériennes, en particulier celles causées par des agents pathogènes résistants aux antibiotiques. Le chlorhydrate de gépotidacine agit en inhibant la réplication de l’ADN bactérien, ce qui le rend efficace contre un large éventail d’infections bactériennes, y compris les infections urinaires non compliquées et la gonorrhée urogénitale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de gépotidacine implique plusieurs étapes, commençant par la formation du noyau triazaacénaphtylène. Ce noyau est ensuite fonctionnalisé avec divers substituants pour améliorer ses propriétés antibactériennes. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que les transformations chimiques souhaitées se produisent efficacement .
Méthodes de production industrielle
La production industrielle du chlorhydrate de gépotidacine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance pour la purification. Le processus de production est conçu pour être évolutif, garantissant que de grandes quantités du composé peuvent être produites pour répondre aux exigences cliniques et commerciales .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de gépotidacine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l’ammoniac. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues fonctionnalisés du chlorhydrate de gépotidacine .
Applications de la recherche scientifique
Le chlorhydrate de gépotidacine a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d’action et de résistance des antibiotiques.
Biologie : Il est utilisé pour étudier les effets des antibiotiques sur les processus cellulaires bactériens et pour étudier la réplication de l’ADN bactérien.
Médecine : Le chlorhydrate de gépotidacine est étudié dans des essais cliniques pour déterminer son efficacité dans le traitement des infections résistantes aux antibiotiques, y compris les infections urinaires et la gonorrhée.
Industrie : Il est utilisé dans le développement de nouveaux antibiotiques et dans l’étude des mécanismes de résistance bactérienne
Applications De Recherche Scientifique
Gepotidacin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: It is used to investigate the effects of antibiotics on bacterial cell processes and to study bacterial DNA replication.
Medicine: this compound is being studied in clinical trials for its effectiveness in treating antibiotic-resistant infections, including urinary tract infections and gonorrhea.
Industry: It is used in the development of new antibiotics and in the study of bacterial resistance mechanisms
Mécanisme D'action
Le chlorhydrate de gépotidacine exerce ses effets en inhibant sélectivement deux enzymes bactériennes clés, la gyrase de l’ADN et la topoisomérase IV. Ces enzymes sont essentielles à la réplication de l’ADN bactérien, et leur inhibition empêche les bactéries de se répliquer et de se propager. Ce mécanisme d’action unique rend le chlorhydrate de gépotidacine efficace contre de nombreuses souches bactériennes résistantes aux antibiotiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Fluoroquinolones : Ces antibiotiques ciblent également la réplication de l’ADN bactérien, mais par un mécanisme différent.
Macrolides : Ces antibiotiques inhibent la synthèse des protéines bactériennes, ce qui les rend efficaces contre une gamme différente d’infections bactériennes.
Bêta-lactames : Ces antibiotiques ciblent la synthèse de la paroi cellulaire bactérienne, ce qui est un mécanisme différent de celui du chlorhydrate de gépotidacine
Unicité
Le chlorhydrate de gépotidacine est unique en sa capacité à inhiber à la fois la gyrase de l’ADN et la topoisomérase IV, ce qui le rend efficace contre les bactéries qui ont développé une résistance à d’autres antibiotiques. Son mécanisme d’action novateur et son activité à large spectre en font un candidat prometteur pour le traitement des infections résistantes aux antibiotiques .
Propriétés
Numéro CAS |
1075235-46-9 |
|---|---|
Formule moléculaire |
C24H29ClN6O3 |
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;hydrochloride |
InChI |
InChI=1S/C24H28N6O3.ClH/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H/t19-;/m1./s1 |
Clé InChI |
DPAHPKBTWARMFG-FSRHSHDFSA-N |
SMILES isomérique |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
SMILES canonique |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



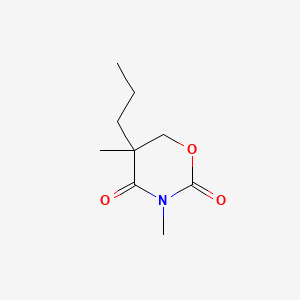
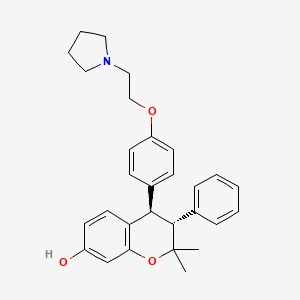

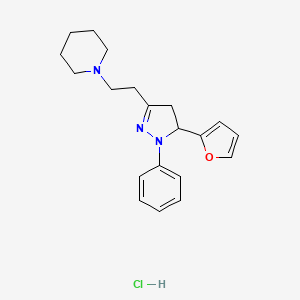
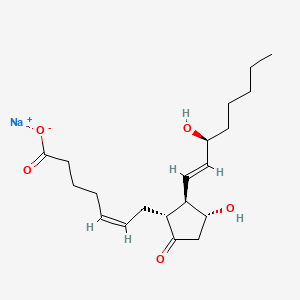

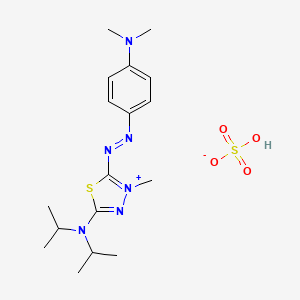

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
